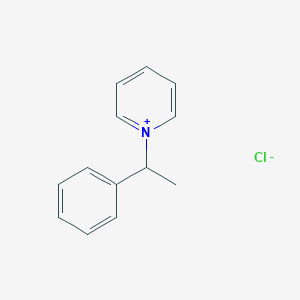
1-(1-Phenylethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound features a pyridinium ion with a phenylethyl substituent, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1-phenylethyl chloride under acidic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the phenylethyl chloride, forming the pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile or dichloromethane to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the pyridine derivative.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding pyridine derivative .
Scientific Research Applications
1-(1-Phenylethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can participate in electrostatic interactions and hydrogen bonding with biological molecules, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
N-Methylpyridinium chloride: Similar in structure but with a methyl group instead of a phenylethyl group.
N-Benzylpyridinium chloride: Features a benzyl group, offering different reactivity and applications.
N-Phenylpyridinium chloride: Contains a phenyl group, providing unique properties compared to the phenylethyl derivative.
Uniqueness: 1-(1-Phenylethyl)pyridin-1-ium chloride stands out due to its specific substituent, which imparts unique reactivity and interaction profiles. Its phenylethyl group enhances its utility in various applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
79322-40-0 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-(1-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H3;1H/q+1;/p-1 |
InChI Key |
ZJXRZWKEDZKTJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
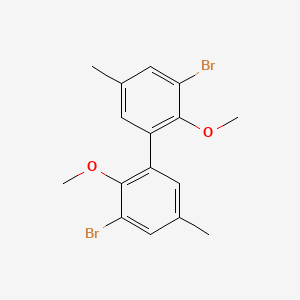
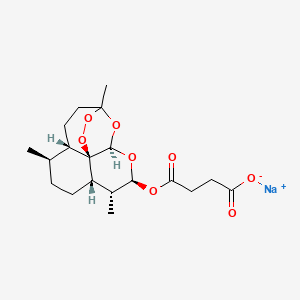
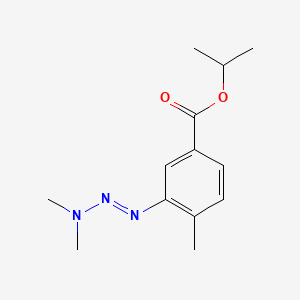
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
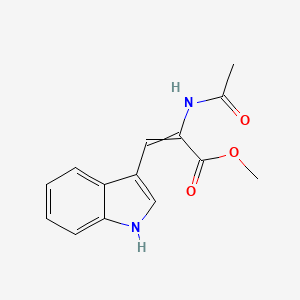
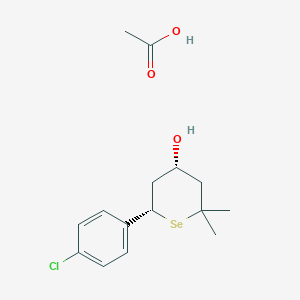
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
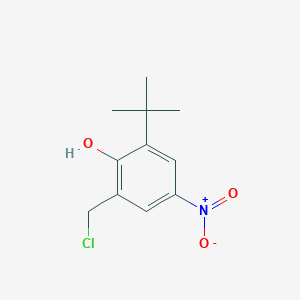

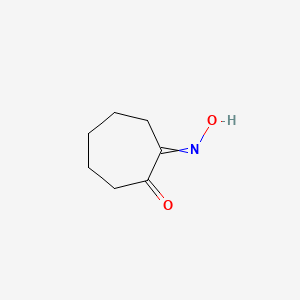
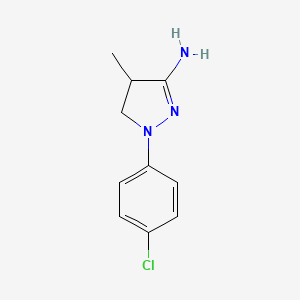
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
